molecular formula C17H16BrFN4O3 B2850835 8-bromo-1-(4-fluorobenzyl)-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1021065-55-3

8-bromo-1-(4-fluorobenzyl)-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2850835
CAS No.: 1021065-55-3
M. Wt: 423.242
InChI Key: JAMRYCIIWBJMPP-UHFFFAOYSA-N
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Description

8-bromo-1-(4-fluorobenzyl)-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H16BrFN4O3 and its molecular weight is 423.242. The purity is usually 95%.
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Scientific Research Applications

Brominated Purine Derivatives

Brominated purine derivatives, including structures similar to the compound of interest, have been investigated for their potential in medicinal chemistry and biological applications. For example, studies on bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides have revealed new compounds with potential pharmaceutical applications (Ma et al., 2007). These compounds demonstrate the diversity and complexity of brominated purine derivatives and their potential for drug development.

Regioselective C⁸-Metalation

The versatility of purine nucleobases as ligands for metal ions has been demonstrated, offering insights into the regioselective C⁸-metalation of purine bases. This research highlights the potential of such compounds in forming coordinative bonds with metals, which could be useful in catalysis and the development of metal-based drugs (Brackemeyer et al., 2014).

Water-Soluble Xanthine Derivatives

Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones has identified compounds with improved water solubility and potential multitarget drug properties for neurodegenerative diseases. These findings underscore the importance of structural modification in enhancing the pharmacological profile of purine derivatives (Brunschweiger et al., 2014).

Thietanyl Protection in Synthesis

The use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones demonstrates a novel approach to protecting groups, facilitating the synthesis of compounds with potential pharmaceutical applications (Khaliullin & Shabalina, 2020). This method highlights the ongoing innovation in synthetic chemistry techniques to access structurally diverse purine derivatives.

Properties

IUPAC Name

8-bromo-1-[(4-fluorophenyl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN4O3/c1-9(10(2)24)23-13-14(20-16(23)18)21(3)17(26)22(15(13)25)8-11-4-6-12(19)7-5-11/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMRYCIIWBJMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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